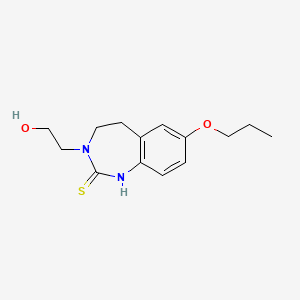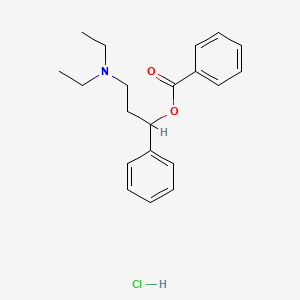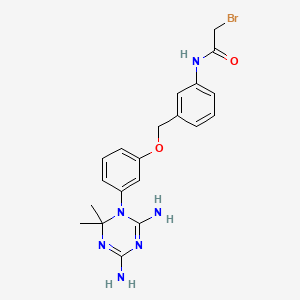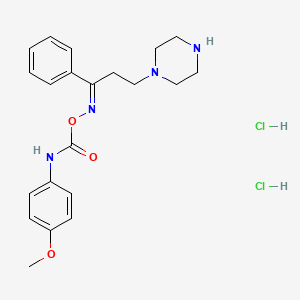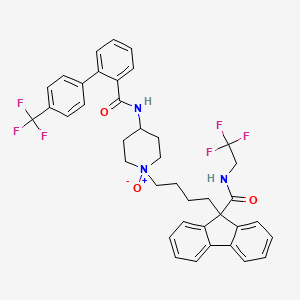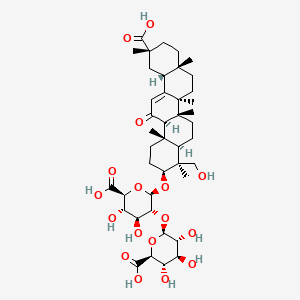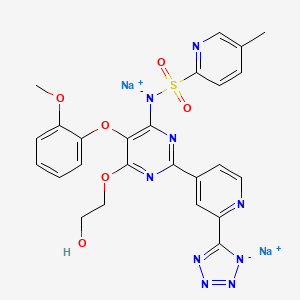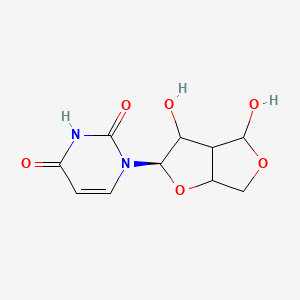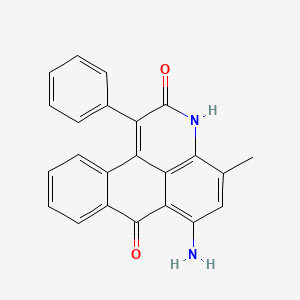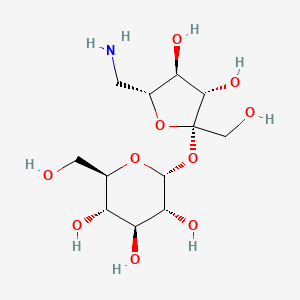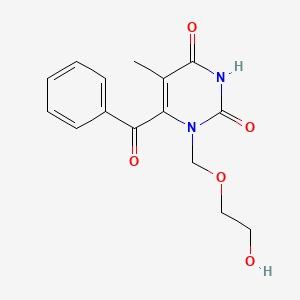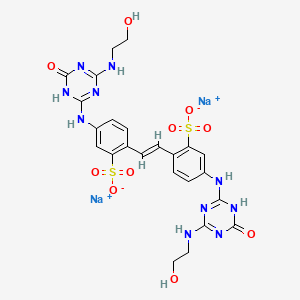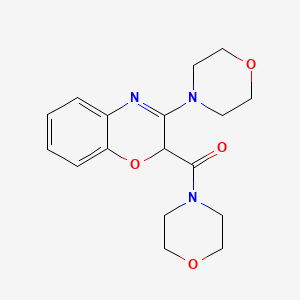
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine is a complex organic compound that features a benzoxazine ring fused with morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine typically involves the reaction of 4-morpholinyl-1,4-benzoxazine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the morpholine groups.
Scientific Research Applications
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and detection.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as pH-responsive materials and sensors.
Mechanism of Action
The mechanism of action of 4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1-Morpholino)-1,8-naphthalimide: Used as a fluorescent probe with similar structural features.
4-(3-Hydroxypropyl)morpholine: Utilized in the synthesis of macrocyclic urea compounds.
4-(4-Morpholinyl)benzoic acid: Employed in various chemical and biological applications.
Uniqueness
4-((3-(4-Morpholinyl)-2H-1,4-benzoxazin-2-yl)carbonyl)morpholine is unique due to its combination of benzoxazine and morpholine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
108401-74-7 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
morpholin-4-yl-(3-morpholin-4-yl-2H-1,4-benzoxazin-2-yl)methanone |
InChI |
InChI=1S/C17H21N3O4/c21-17(20-7-11-23-12-8-20)15-16(19-5-9-22-10-6-19)18-13-3-1-2-4-14(13)24-15/h1-4,15H,5-12H2 |
InChI Key |
BCPCSIROGUOARW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3OC2C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
